molecular formula C15H19N3O4 B5623380 5-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-oxazole-4-carboxamide

5-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-oxazole-4-carboxamide

Cat. No. B5623380
M. Wt: 305.33 g/mol
InChI Key: OYDGQPSVJVHELR-PWSUYJOCSA-N
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Description

The specific compound mentioned does not directly appear in the literature reviewed. However, related research on compounds with similar functional groups or structural motifs, such as isoxazoles and oxazoles, provides a foundation for understanding the synthesis, analysis, and properties of such molecules. These compounds often exhibit interesting chemical and physical properties, making them subjects of extensive scientific investigation.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, starting from simpler precursors. For example, synthesis approaches for related compounds involve the use of diaminomaleodinitrile as a starting material in a three-step synthesis to produce nitrogen-rich energetic compounds, characterized by techniques like FT-IR and mass spectrometry (Jian Qin et al., 2016). Such methodologies could be adapted for the synthesis of the target compound by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds within this class is typically confirmed using techniques like X-ray diffraction, NMR spectroscopy, and elemental analysis. These methods provide detailed insights into the arrangement of atoms, the stereochemistry, and the electronic structure of the molecule, which are critical for understanding its reactivity and properties. For instance, single-crystal X-ray diffraction has been utilized to confirm the structure of related compounds, offering a glimpse into the potential analysis of the target molecule's structure (A. P. Marjani, 2013).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by their functional groups and molecular structure. Research on similar molecules highlights various chemical reactions they can undergo, including cycloadditions, nitrations, and transformations under specific conditions, leading to the formation of new bonds and the introduction of functional groups. These reactions are pivotal for the synthesis of derivatives with potential applications in various fields (I. Wawrzycka-Gorczyca et al., 2011).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, density, and thermal stability, are determined through experimental measurements. Techniques like differential scanning calorimetry (DSC) provide data on thermal stability, which is essential for assessing the compound's behavior under different temperature conditions. For example, related compounds have shown specific decomposition temperatures and thermal behaviors that could be indicative of the stability of the compound (Jian Qin et al., 2016).

properties

IUPAC Name

5-ethyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-3-13-14(16-8-21-13)15(19)17-12-7-20-6-10(12)5-11-4-9(2)18-22-11/h4,8,10,12H,3,5-7H2,1-2H3,(H,17,19)/t10-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDGQPSVJVHELR-PWSUYJOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)NC2COCC2CC3=CC(=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(N=CO1)C(=O)N[C@H]2COC[C@H]2CC3=CC(=NO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-oxazole-4-carboxamide

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